molecular formula C9H13NO2 B195784 (1-Cyanocyclohexyl)acetic acid CAS No. 133481-09-1

(1-Cyanocyclohexyl)acetic acid

Cat. No. B195784
M. Wt: 167.2 g/mol
InChI Key: YGFXLCAKCKPSQQ-UHFFFAOYSA-N
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Patent
US06294690B1

Procedure details

Added 5% Pd/C catalyst (0.65 g, 0.31 mmol) to a solution of (1-cyanocyclohexa-2,5-dienyl)acetic acid (0.50 g, 3.1 mmol) and 28% NH4OH (42.5 μL, 38.3 μg, 0.31 mmol) in MeOH (15 mL). After shaking the reaction mixture under 50 psi H2 at room temperature for 1 hour, the pressure was slowly released. The reaction was filtered and concentrated under reduced pressure to afford 0.48 g (94%) of crude product
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
42.5 μL
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([CH2:9][C:10]([OH:12])=[O:11])[CH:8]=[CH:7][CH2:6][CH:5]=[CH:4]1)#[N:2].[NH4+].[OH-]>[Pd].CO>[C:1]([C:3]1([CH2:9][C:10]([OH:12])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2] |f:1.2|

Inputs

Step One
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C1(C=CCC=C1)CC(=O)O
Name
Quantity
42.5 μL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0.65 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After shaking the reaction mixture under 50 psi H2 at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.